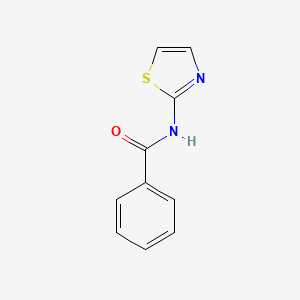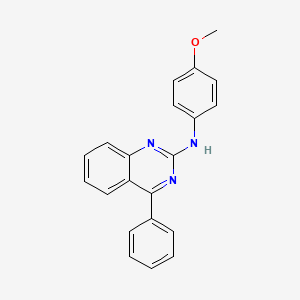
N-(4-methoxyphenyl)-4-phenylquinazolin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methoxyphenyl)-4-phenylquinazolin-2-amine, or 4-MPQA, is a synthetic quinazoline compound. It is a newly developed small molecule that has been studied for its potential applications in scientific research and therapeutic applications.
Aplicaciones Científicas De Investigación
4-MPQA has been studied for its potential applications in scientific research. It has been found to be a potent and selective inhibitor of the enzyme phosphodiesterase-4 (PDE4). PDE4 is an enzyme involved in the regulation of cAMP levels and is associated with a variety of physiological processes, including inflammation, pain, and memory. Inhibition of PDE4 has been associated with anti-inflammatory and anti-pain effects. 4-MPQA has also been studied for its potential applications in cancer research. It has been found to inhibit the growth of certain cancer cell lines, suggesting that it may have potential therapeutic applications in cancer treatment.
Mecanismo De Acción
4-MPQA is believed to exert its effects by inhibiting the activity of PDE4. PDE4 is an enzyme involved in the regulation of cAMP levels, which are important for a variety of physiological processes, including inflammation, pain, and memory. By inhibiting the activity of PDE4, 4-MPQA is thought to reduce inflammation and pain, as well as improve memory.
Biochemical and Physiological Effects
4-MPQA has been found to be a potent and selective inhibitor of PDE4. Inhibition of PDE4 has been associated with anti-inflammatory and anti-pain effects. 4-MPQA has also been found to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, suggesting that it may have potential therapeutic applications in the treatment of inflammatory diseases. In addition, 4-MPQA has been found to reduce the production of nitric oxide, a molecule involved in the regulation of blood pressure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-MPQA is a newly developed small molecule that has been studied for its potential applications in scientific research and therapeutic applications. The advantages of using 4-MPQA in laboratory experiments include its high selectivity for the enzyme PDE4, its ability to reduce inflammation and pain, and its potential therapeutic applications in cancer treatment. The main limitation of using 4-MPQA in laboratory experiments is its lack of long-term safety data.
Direcciones Futuras
The potential future directions for 4-MPQA include further research into its effects on inflammation and pain, its potential therapeutic applications in cancer treatment, and its potential applications in other areas of scientific research. In addition, further research is needed to better understand the mechanism of action of 4-MPQA and to develop safe and effective methods of administering the compound. Finally, further research is needed to assess the long-term safety of 4-MPQA.
Métodos De Síntesis
4-MPQA can be synthesized using a two-step synthesis method. The first step involves the reaction of 4-methoxyphenylhydrazine with 4-chlorobenzaldehyde in the presence of a base. This reaction yields 4-methoxyphenyl-4-phenylquinazolin-2-amine as a yellow solid. The second step involves the reaction of 4-methoxyphenyl-4-phenylquinazolin-2-amine with an amine to yield the desired product, 4-MPQA.
Propiedades
IUPAC Name |
N-(4-methoxyphenyl)-4-phenylquinazolin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O/c1-25-17-13-11-16(12-14-17)22-21-23-19-10-6-5-9-18(19)20(24-21)15-7-3-2-4-8-15/h2-14H,1H3,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVNIOZBJOAPHIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC3=CC=CC=C3C(=N2)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N,1-dimethyl-N-[2-(pyridin-4-yl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B6417115.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-4-cyclohexylbenzene-1-sulfonamide](/img/structure/B6417117.png)
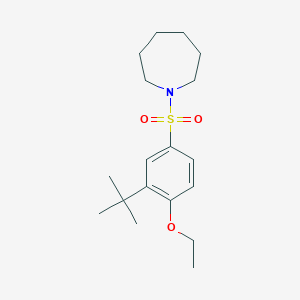
![1-[4-methoxy-2-methyl-5-(propan-2-yl)benzenesulfonyl]-5,6-dimethyl-1H-1,3-benzodiazole](/img/structure/B6417126.png)
![3-(2-fluorophenyl)-2-[(2-methoxyethyl)amino]-4H-furo[3,2-c]chromen-4-one](/img/structure/B6417131.png)
![methyl 4-{8-fluoro-2-[(2-methoxyethyl)amino]-4-oxo-4H-furo[3,2-c]chromen-3-yl}benzoate](/img/structure/B6417138.png)
![3-methoxy-N-{2-phenylimidazo[1,2-a]pyridin-3-yl}benzamide](/img/structure/B6417141.png)
![1-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]ethan-1-one](/img/structure/B6417155.png)
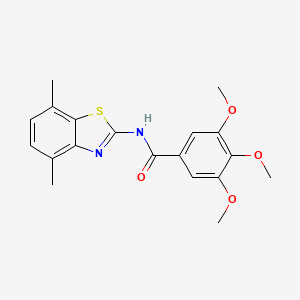
![2-[8-(dimethylamino)-3-methyl-7-(3-methylbutyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]acetamide](/img/structure/B6417173.png)
![1-[2-(methylsulfanyl)benzoyl]-4-phenylpiperazine](/img/structure/B6417178.png)
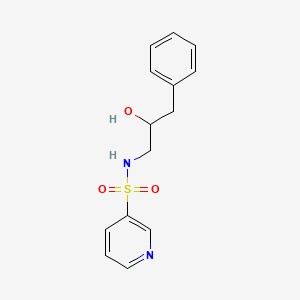
![N-[2,6-bis(propan-2-yl)phenyl]furan-2-carboxamide](/img/structure/B6417181.png)
